

# Application Notes: Utilizing Bromocresol Green for Albumin Concentration Determination

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bromocresol green (sodium salt)

Cat. No.: B10823021

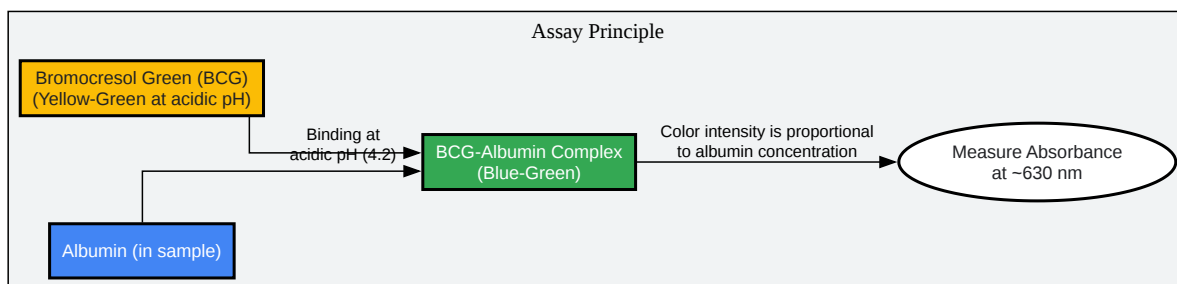
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## Introduction

Albumin is the most abundant plasma protein in humans, accounting for approximately 60% of the total serum protein.[1][2] It plays crucial physiological roles, including the maintenance of colloid osmotic pressure and the binding and transport of various substances such as fatty acids, bilirubin, hormones, and drugs.[1][2][3] Consequently, the quantitative determination of albumin in biological samples like serum and plasma is a vital diagnostic tool for assessing nutritional status, liver function, and kidney disease.[1] The Bromocresol Green (BCG) assay is a widely used colorimetric method for the specific quantification of albumin.[4][5] This method is favored for its simplicity, speed, and suitability for high-throughput screening.[2]

## Principle of the Method

The bromocresol green (BCG) method is based on the specific binding of the anionic dye, bromocresol green, to albumin at an acidic pH (typically between 4.0 and 4.2).[3][4][6] In this acidic environment, albumin becomes protonated, which facilitates its binding to the BCG dye. This binding event causes a conformational change in the dye molecule, leading to a shift in its maximum absorbance wavelength. The BCG-albumin complex exhibits a color change from yellow-green to green-blue.[1][3][4] The intensity of the resulting blue-green color, measured spectrophotometrically at approximately 628-630 nm, is directly proportional to the albumin concentration in the sample.[3][7][8]



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Principle of the Bromocresol Green (BCG) Assay.

## Quantitative Data Summary

The performance characteristics of the Bromocresol Green assay are summarized in the table below. These values are typical and may vary slightly depending on the specific reagent formulation and instrumentation used.

Parameter	Value	Notes
Wavelength of Maximum Absorbance ( $\lambda_{max}$ )	620 - 630 nm	The specific wavelength may vary slightly between different reagent manufacturers.[1][3]
Linear Range	Up to 6 g/dL	Samples with concentrations exceeding this limit should be diluted with 0.9% NaCl and re-assayed.[1][3]
Detection Limit	0.0349 g/dL to 0.04 g/dL	Varies depending on the specific kit and protocol.[1][3]
Incubation Time	5 - 10 minutes at room temperature	Some protocols suggest a 5-minute incubation at 37°C.[1][5][9]
Sample Types	Serum, Plasma (EDTA)	Heparinized plasma may interfere with the assay.[3]
Color Stability	Up to 60 minutes at room temperature	The color of the BCG-albumin complex is stable for a considerable time, allowing for flexibility in measurement.[1][3]

## Experimental Protocols

Below are detailed protocols for performing the Bromocresol Green assay in both standard cuvettes and 96-well microplates.

## Reagent Preparation

- **BCG Reagent (Ready-to-Use):** Many commercial kits provide a ready-to-use BCG reagent solution. This reagent typically contains bromocresol green in a succinate buffer at a pH of approximately 4.2.[8]
- **Albumin Standard (5 g/dL):** A stock albumin standard is usually provided with commercial kits.[3] This standard is used to generate a standard curve for the quantification of unknown samples.

- **Preparation of Working Standards:** A series of working standards should be prepared by diluting the stock albumin standard with deionized water to cover the expected physiological range of the samples.

## Protocol 1: Cuvette-Based Assay

This protocol is suitable for processing a smaller number of samples.

- **Assay Setup:** Label a series of test tubes for the blank, standards, and each unknown sample.
- **Reagent Addition:** Pipette 1.0 mL of the BCG reagent into each labeled test tube.<sup>[1]</sup>
- **Sample/Standard Addition:**
  - **Blank:** Add 5 µL of deionized water to the blank tube.
  - **Standards:** Add 5 µL of each working albumin standard to the respective tubes.
  - **Samples:** Add 5 µL of the serum or plasma sample to the corresponding tubes.<sup>[1]</sup>
- **Incubation:** Mix the contents of each tube thoroughly by gentle inversion. Incubate the tubes for 5 to 10 minutes at room temperature (15-25°C).<sup>[1][5]</sup>
- **Spectrophotometric Measurement:**
  - Set the spectrophotometer to a wavelength of 630 nm.<sup>[1][3]</sup>
  - Zero the instrument using the reagent blank.
  - Measure the absorbance of each standard and sample.

## Protocol 2: 96-Well Microplate Assay

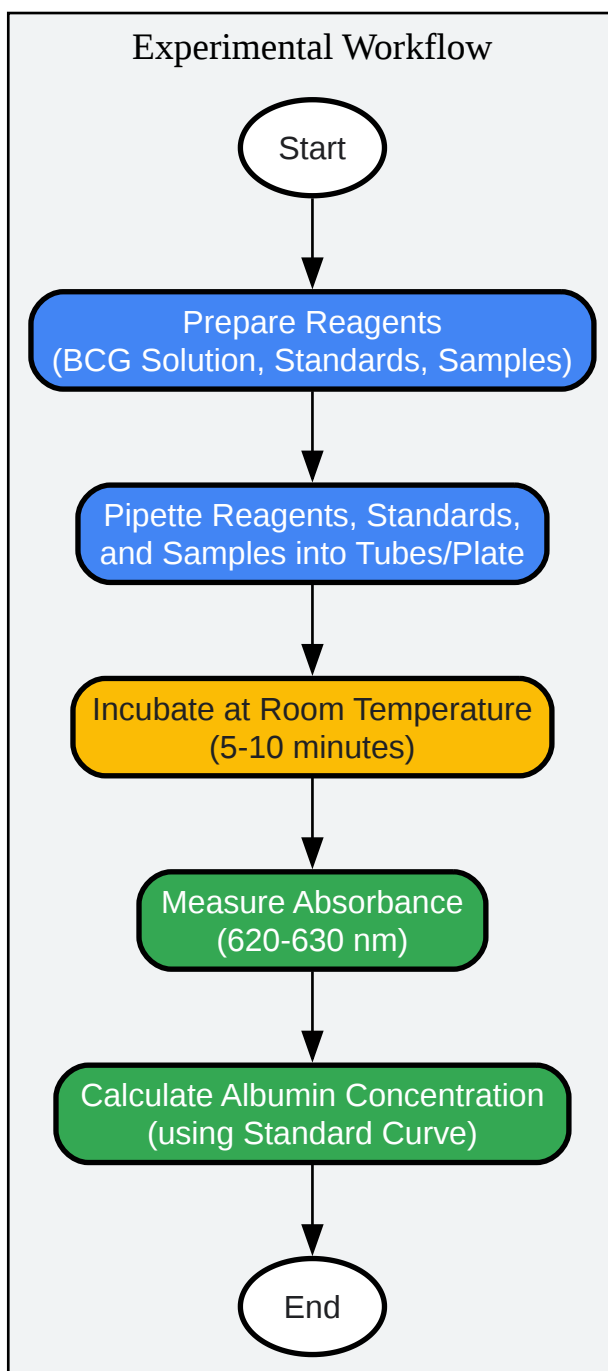
This protocol is ideal for high-throughput screening of a large number of samples.

- **Sample Preparation:** Dilute serum and plasma samples 2-fold with deionized water.<sup>[2]</sup>

- **Assay Setup:** In a clear, flat-bottom 96-well microplate, designate wells for the blank, standards, and samples.
- **Sample/Standard Addition:**
  - **Blank:** Add 5  $\mu$ L of deionized water to the blank well.
  - **Standards:** Add 5  $\mu$ L of each diluted working albumin standard to the appropriate wells.
  - **Samples:** Add 5  $\mu$ L of the diluted samples to the corresponding wells.[\[2\]](#)
- **Reagent Addition:** Add 200  $\mu$ L of the BCG reagent to each well.[\[2\]](#)
- **Incubation:** Gently tap the plate to ensure thorough mixing. Incubate the plate for 5 minutes at room temperature.[\[2\]](#)[\[10\]](#)
- **Microplate Reader Measurement:**
  - Set the microplate reader to measure absorbance at 620 nm.[\[10\]](#)
  - Measure the absorbance of each well.

## Data Analysis

- **Standard Curve Generation:** Subtract the absorbance of the blank from the absorbance of each standard. Plot the corrected absorbance values against the corresponding albumin concentrations to generate a standard curve.
- **Sample Concentration Determination:** Subtract the absorbance of the blank from the absorbance of each unknown sample. Use the standard curve to determine the albumin concentration in the samples. Remember to account for the initial sample dilution factor in the final calculation.



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Address: 3281 E Guasti Rd

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